molecular formula C19H15ClO3 B5818180 5-[(2-chloro-2-propen-1-yl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one

5-[(2-chloro-2-propen-1-yl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one

Cat. No. B5818180
M. Wt: 326.8 g/mol
InChI Key: JJMJMQZJTSMMQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(2-chloro-2-propen-1-yl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one, also known as Cloricromene, is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The exact mechanism of action of 5-[(2-chloro-2-propen-1-yl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one is not fully understood. However, it has been suggested that it exerts its effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. It also inhibits the activity of thromboxane synthase, which is responsible for the production of thromboxane A2, a potent platelet aggregator.
Biochemical and Physiological Effects:
5-[(2-chloro-2-propen-1-yl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one has been shown to have several biochemical and physiological effects. It has been shown to inhibit platelet aggregation, reduce inflammation, and scavenge free radicals. It also has a protective effect on endothelial cells, which are involved in the regulation of blood vessel function.

Advantages and Limitations for Lab Experiments

5-[(2-chloro-2-propen-1-yl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal laboratory conditions. However, it has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 5-[(2-chloro-2-propen-1-yl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one. It has been suggested that it could be used as a potential therapeutic agent for the treatment of cardiovascular diseases, cancer, and inflammatory disorders. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in clinical trials. Additionally, its potential use as a diagnostic tool for the detection of platelet activation and inflammation needs to be explored.

Synthesis Methods

5-[(2-chloro-2-propen-1-yl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one can be synthesized by the condensation reaction between 4-phenylcoumarin and 2-chloroallyl alcohol in the presence of a base catalyst. The reaction yields 5-[(2-chloro-2-propen-1-yl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one as a yellow crystalline solid with a melting point of 149-150°C.

Scientific Research Applications

5-[(2-chloro-2-propen-1-yl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one has been studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, cancer, and inflammatory disorders. It has been shown to have antioxidant, anti-inflammatory, and antiplatelet properties.

properties

IUPAC Name

5-(2-chloroprop-2-enoxy)-7-methyl-4-phenylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClO3/c1-12-8-16(22-11-13(2)20)19-15(14-6-4-3-5-7-14)10-18(21)23-17(19)9-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMJMQZJTSMMQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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